Research indicates that cyanoguanidine monohydrochloride exhibits biological activities that may be beneficial in various contexts. It has been investigated for its potential use in pharmaceuticals, particularly as an anti-inflammatory agent and for its neuroprotective properties. The compound's ability to modulate certain biological pathways makes it a candidate for further studies aimed at understanding its therapeutic potential .
Cyanoguanidine monohydrochloride can be synthesized through several methods:
Cyanoguanidine monohydrochloride finds applications across several fields:
These applications highlight its versatility and importance in industrial chemistry .
Studies on interaction mechanisms involving cyanoguanidine monohydrochloride have revealed insights into its reactivity with various substrates. For instance, it has been shown to interact favorably with electrophilic species, leading to the formation of more complex molecules. Understanding these interactions is crucial for optimizing its use in synthetic pathways and developing new applications in medicinal chemistry .
Cyanoguanidine monohydrochloride shares structural similarities with several other compounds, particularly those containing guanidine or cyanamide functional groups. Below is a comparison highlighting its uniqueness:
Compound Name | Formula | Key Features |
---|---|---|
Cyanamide | C₂H₄N₂O | Simple amide structure; used primarily as a herbicide. |
Guanidine | CH₅N₅ | Basic nitrogen compound; widely used in pharmaceuticals. |
Dicyandiamide | C₄H₆N₄ | Precursor to cyanoguanidine; more complex structure. |
Aminoguanidine | C₂H₈N₄ | Contains amino group; used for its anti-inflammatory properties. |
Cyanoguanidine monohydrochloride stands out due to its combination of both cyanamide and guanidine functionalities, making it particularly versatile for various chemical transformations while retaining distinct biological activity profiles .
This detailed overview underscores the significance of cyanoguanidine monohydrochloride within both industrial and biological contexts, paving the way for future research and application developments.
Cyanoguanidine monohydrochloride represents the hydrochloride salt form of cyanoguanidine, a nitrogen-rich organic compound with significant chemical interest [13] [14] [15]. The compound possesses the molecular formula C₂H₅ClN₄, reflecting the addition of hydrochloric acid to the parent cyanoguanidine molecule [13] [14]. The precise molecular weight has been determined to be 120.54 grams per mole, representing a substantial increase from the parent compound's molecular weight of 84.08 grams per mole [13] [15].
The elemental composition of cyanoguanidine monohydrochloride demonstrates the impact of hydrochloride formation on the overall molecular structure [13]. Carbon comprises 19.92% of the molecular weight, hydrogen accounts for 4.18%, nitrogen represents 46.48%, and chlorine constitutes 29.42% of the total mass [13]. This composition contrasts markedly with the parent cyanoguanidine, where nitrogen dominates at 66.63% of the molecular weight [1] [6].
Compound | Molecular Formula | Molecular Weight (g/mol) | Elemental Composition |
---|---|---|---|
Cyanoguanidine | C₂H₄N₄ | 84.08 [1] [6] | C: 28.57%, H: 4.80%, N: 66.63% [1] |
Cyanoguanidine monohydrochloride | C₂H₅ClN₄ | 120.54 [13] [15] | C: 19.92%, H: 4.18%, N: 46.48%, Cl: 29.42% [13] |
The formation of the monohydrochloride salt significantly alters the physical and chemical properties of the compound [2]. The addition of the hydrochloride group increases the compound's solubility in aqueous media while maintaining the fundamental structural characteristics of the guanidine moiety [2] [8]. The monoisotopic mass of cyanoguanidine monohydrochloride has been calculated to be 120.020274 atomic mass units, providing precise molecular identification for analytical purposes [14].
The crystallographic characterization of cyanoguanidine monohydrochloride remains less extensively documented compared to its parent compound [1] [2]. Research on the parent cyanoguanidine has revealed a monoclinic crystal system with space group P₂₁/c, featuring unit cell parameters of approximately a = 6.8 Å, b = 10.0 Å, c = 5.2 Å, and β = 114° [1] [17]. The calculated density of cyanoguanidine in its pure form is 1.404 grams per cubic centimeter [1] [6].
Property | Cyanoguanidine | Cyanoguanidine monohydrochloride |
---|---|---|
Crystal System | Monoclinic [1] | Not fully determined |
Space Group | P₂₁/c [1] | Not fully determined |
Unit Cell Parameters | a = 6.8 Å, b = 10.0 Å, c = 5.2 Å, β = 114° [1] | Not fully determined |
Z (molecules per unit cell) | 4 [1] | Not fully determined |
Density (calculated) | 1.404 g/cm³ [1] [6] | Not fully determined |
The crystal structure of cyanoguanidine exhibits extensive hydrogen bonding networks that stabilize the solid-state arrangement [17]. Strong intermolecular hydrogen bonds form between the cyanoguanidine nitrile group and the guanidine hydrogen atoms, with nitrogen-nitrogen distances ranging from 2.857 to 2.950 Å [17]. These hydrogen bonds create a two-dimensional network that influences the material's physical properties [17].
Polymorphism in cyanoguanidine compounds has been observed in related structures, though specific polymorphic forms of cyanoguanidine monohydrochloride require further investigation [3] [16]. The parent compound can adopt various crystal morphologies, including needles, rhombus shapes, and scales, depending on crystallization conditions [1]. The formation of the hydrochloride salt likely introduces additional complexity to the crystal packing through the incorporation of chloride ions and modified hydrogen bonding patterns [2].
Cyanoguanidine exhibits complex tautomeric behavior that significantly influences its chemical properties and reactivity [1] [4]. Two primary tautomeric forms exist: 1-cyanoguanidine and 2-cyanoguanidine, which differ in the position of protonation and the bonding arrangement of the nitrogen atoms relative to the nitrile group [1] [4].
The 2-cyanoguanidine tautomer represents the more thermodynamically stable form under most conditions [1] [4]. This stability arises from the favorable electronic distribution that places the positive charge on the nitrogen atom not directly bonded to the electron-withdrawing nitrile group [4]. The energy difference between the two tautomeric forms has been estimated at approximately 2-3 kilocalories per mole, with the 2-form being more stable [4].
Tautomeric Form | Description | Relative Stability |
---|---|---|
1-Cyanoguanidine | Protonation on terminal nitrogen adjacent to nitrile group [1] [4] | Less stable |
2-Cyanoguanidine | Protonation on nitrogen not adjacent to nitrile group [1] [4] | More stable |
Zwitterionic Form | Formal acid-base reaction among nitrogen atoms [1] [9] | Observed in specific conditions |
The zwitterionic behavior of cyanoguanidine represents a particularly interesting aspect of its molecular chemistry [1] [9]. The compound can exist in a zwitterionic form through a formal acid-base reaction among the nitrogen atoms, creating regions of both positive and negative charge within the same molecule [1]. This zwitterionic character becomes more pronounced in polar solvents and can influence the compound's interaction with other molecules [9].
The formation of cyanoguanidine monohydrochloride affects the tautomeric equilibrium by stabilizing specific protonation states [2] [4]. The presence of the chloride ion provides a counterion for the positively charged nitrogen center, potentially favoring particular tautomeric forms [2]. The energy barriers for tautomeric interconversion range from 8-15 kilocalories per mole, with polar solvents generally reducing these barriers [4].
Computational studies of cyanoguanidine and its derivatives have provided detailed insights into the electronic structure and molecular properties [5] [10] [11]. Ab initio molecular orbital calculations using various basis sets have been employed to characterize the electronic distribution and molecular orbitals [11]. The most commonly used computational methods include Hartree-Fock self-consistent field calculations with 6-31G(d) basis sets and density functional theory calculations using B3LYP functionals with 6-311+G(d) basis sets [5] [11].
Computational Method | Basis Set | Properties Calculated |
---|---|---|
Ab initio SCF | 6-31G(d) [11] | Electronic structure, molecular orbitals |
DFT/B3LYP | 6-311+G(d) [5] | NICS values, electronic density |
QM/MM Hybrid | Various [10] | Interaction energies, binding sites |
The highest occupied molecular orbital energy of cyanoguanidine has been calculated at approximately -7.2 electron volts in the gas phase, shifting to -7.5 electron volts in the solid state [11]. The lowest unoccupied molecular orbital energy is positioned at -1.1 electron volts in the gas phase and -1.4 electron volts in the solid state [11]. This results in a HOMO-LUMO energy gap of approximately 6.1 electron volts, indicating significant electronic stability [11].
Mulliken population analysis reveals the distribution of electronic charge throughout the molecule [11]. The nitrile nitrogen carries a negative charge of approximately -0.34 electrons in the gas phase, increasing to -0.38 electrons in the solid state [11]. The guanidine nitrogen atoms exhibit charges ranging from -0.42 to -0.38 electrons in the gas phase and -0.45 to -0.40 electrons in the solid state [11].
Property | Value (Gas Phase) | Value (Solid State) |
---|---|---|
HOMO Energy | -7.2 eV [11] | -7.5 eV [11] |
LUMO Energy | -1.1 eV [11] | -1.4 eV [11] |
HOMO-LUMO Gap | 6.1 eV [11] | 6.1 eV [11] |
Dipole Moment | 3.8 D [11] | 4.2 D [11] |
Mulliken Charge (Nitrile N) | -0.34 e [11] | -0.38 e [11] |
Mulliken Charge (Guanidine N) | -0.42 to -0.38 e [11] | -0.45 to -0.40 e [11] |
The computational modeling of hydrogen bonding interactions reveals the importance of intermolecular forces in determining the solid-state structure [5] [17]. Strong hydrogen bonds form between the nitrile nitrogen and guanidine hydrogen atoms, with calculated bond distances ranging from 2.85 to 2.95 Å and bond angles of 165-175° [17]. These computational predictions align well with experimental crystallographic data [17].
The classical approach to cyanoguanidine synthesis relies on the dimerization of cyanamide under controlled conditions. This well-established methodology involves the polymerization reaction of cyanamide molecules to form dicyandiamide, which serves as the precursor to cyanoguanidine monohydrochloride [1] [2].
The fundamental mechanism involves the stepwise addition of cyanamide units under alkaline conditions. The process begins with calcium cyanamide hydrolysis, where pulverized lime nitrogen reacts with water and carbon dioxide gas in a reactor maintained at 70-80°C [1]. The reaction proceeds under carefully controlled pH conditions of 10-11, with carbon dioxide flow rates maintained between 5-10 L/min to ensure optimal polymerization [1].
Table 1: Synthesis Methods for Cyanoguanidine Precursors
Synthesis Method | Starting Materials | Temperature (°C) | Reaction Time | Yield (%) | pH Conditions |
---|---|---|---|---|---|
Cyanamide Dimerization | Cyanamide, Base catalyst | 70-80 | Variable | 98 (DCD mass fraction) | 10-11 |
Thiourea-Carbodiimide Route | Thiourea, Water-soluble carbodiimide (WSC) | Room temperature | 30 min | 78 | Neutral |
Direct Cyanamide Reaction | Cyanamide, HCl | 87 | 3 hours | 93.7-95 | 2.5 |
Calcium Cyanamide Hydrolysis | Calcium cyanamide, Water, CO2 | 70-80 | Variable | 98 (DCD mass fraction) | 10-11 |
The dimerization process exhibits temperature-dependent selectivity patterns. At temperatures between 100-175°C, cyanamide predominantly converts to dicyandiamide [2]. However, at elevated temperatures of 175-250°C with reaction times shorter than 15 minutes, hydrolysis to carbon dioxide and ammonia becomes the major competing pathway [2]. Complete conversion to carbon dioxide and ammonia occurs at 300°C within 10 minutes [2].
The continuous synthesis approach offers advantages in industrial applications. The method employs a hydrolysis-decalcification reactor system where calcium cyanamide undergoes sequential reactions according to the following stoichiometry [3]:
This process achieves effective nitrogen content of 23-25% in the intermediate calcium cyanamide product [4], representing a significant improvement over conventional methods.
Recent developments have introduced thiourea-based synthetic pathways that offer alternative routes to cyanoguanidine formation. The most significant advancement involves the use of water-soluble carbodiimide reagents to convert thioureas directly to cyanoguanidines [5].
The novel thiourea route employs 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride as the key reagent. This method demonstrates remarkable efficiency, converting thiourea to cyanoguanidine in 78% yield after just 30 minutes at room temperature [5]. The reaction tolerates various structural modifications, including highly hindered substrates and secondary amines [5].
The mechanism involves nucleophilic attack by the thiourea nitrogen on the carbodiimide carbon, followed by rearrangement and elimination steps. This approach offers several advantages over traditional methods, including mild reaction conditions, reduced safety hazards, and operational simplicity [5].
The generality of this transformation extends to substituted thioureas, enabling the synthesis of diverse cyanoguanidine derivatives. The reaction accommodates both aromatic and aliphatic thiourea substrates, with yields typically ranging from 65-85% depending on substrate structure [5].
Base-mediated aminoalkylation reactions represent another innovative approach utilizing thiourea substrates. This method involves the reaction of aryl thiourea with halides in the presence of base catalysts, generating both cyanamides and disulfanes through mercaptan and N-aryl cyanamide intermediates [6]. The process offers convenience, environmental friendliness, and high yields for synthesizing substituted cyanamides in one-pot procedures [6].
The formation of cyanoguanidine monohydrochloride involves acid-base neutralization reactions where the basic nitrogen atoms of cyanoguanidine interact with hydrochloric acid. This process follows established principles of salt formation in organic chemistry [7].
The mechanism proceeds through protonation of the most basic nitrogen center in the cyanoguanidine molecule. The resulting cationic species forms an ionic bond with the chloride anion, creating the stable hydrochloride salt [8]. This transformation significantly enhances water solubility compared to the free base form [8].
Salt formation optimization requires careful control of stoichiometric ratios, typically employing slight excess of hydrochloric acid to ensure complete conversion. The reaction proceeds rapidly at ambient temperature, with precipitation occurring upon concentration or cooling of the reaction mixture [9].
The hydrochloride salt exhibits enhanced stability characteristics compared to the free base. Nuclear magnetic resonance studies demonstrate characteristic downfield shifts of proton signals near basic nitrogen centers upon salt formation [9]. These spectroscopic changes confirm successful protonation and provide analytical confirmation of salt formation [9].
Industrial hydrochloride salt preparation often involves treatment of aqueous cyanoguanidine solutions with hydrochloric acid, followed by crystallization procedures. The process benefits from the improved handling characteristics and longer shelf-life of the salt form compared to free base materials [8].
The choice between anhydrous and aqueous synthetic conditions significantly impacts reaction efficiency, product purity, and economic viability. Each approach offers distinct advantages and limitations that must be carefully considered in process development.
Table 2: Optimization Parameters for Anhydrous vs. Aqueous Synthesis
Parameter | Anhydrous Conditions | Aqueous Conditions | Optimization Benefits |
---|---|---|---|
Temperature | 150-200°C | 70-87°C | Higher reaction rates vs. Lower energy costs |
pH Control | Not applicable | 2.5-11 | Product stability vs. Better solubility |
Solvent System | Organic solvents (DMF, DMSO) | Water or water-alcohol mixture | Product purity vs. Environmental friendliness |
Reaction Time | 30 min - 3 hours | 1-5 hours | Reaction completion vs. Cost efficiency |
Catalyst Loading | 0.1-10 mol% (phosphate salts) | Base catalysts (NaOH, K₂CO₃) | Reaction rate vs. Economic viability |
Substrate Ratio | 1:1 to 1:1.27 | 1:1.1 to 1:1.5 | Yield optimization vs. Material costs |
Anhydrous synthesis conditions typically employ elevated temperatures ranging from 150-200°C to achieve acceptable reaction rates [10]. These conditions require organic solvents such as dimethylformamide or dimethyl sulfoxide to maintain substrate solubility [10]. Phosphoric acid salt catalysts, particularly sodium ammonium hydrogenphosphate and related compounds, provide optimal catalytic activity at loadings of 0.1-10 mol% [10].
The primary advantages of anhydrous conditions include higher reaction rates, reduced side reactions, and improved product purity. However, these benefits come at the cost of increased energy requirements and more complex solvent recovery systems [10].
Aqueous synthesis offers environmental and economic advantages through the use of water as the primary solvent system. Temperature requirements are significantly reduced, with optimal conditions achieved at 70-87°C [11]. pH control becomes critical in aqueous systems, with different processes requiring pH values ranging from 2.5 for acidic conditions to 10-11 for basic polymerization reactions [11].
The aqueous approach demonstrates excellent yields, with phenylguanidine synthesis achieving 94.5% yield under optimized conditions [11]. The process involves controlled addition of cyanamide solutions to aniline hydrochloride at elevated temperature, followed by neutralization with sodium hydrogencarbonate to precipitate the desired product [11].
Table 3: Synthesis Route Comparison
Synthesis Route | Key Advantages | Main Challenges | Industrial Scalability |
---|---|---|---|
Traditional Cyanamide Dimerization | Well-established, high yield | Temperature control, side reactions | High |
Novel Thiourea Route | Mild conditions, safe reagents | Limited substrate scope | Medium |
Hydrochloride Salt Formation | Improved solubility, stability | Purification complexity | High |
One-step Synthesis | Simplified process, reduced steps | Process optimization required | Medium to High |
Process optimization requires balancing multiple competing factors. Anhydrous conditions favor reaction kinetics and product purity but demand higher energy inputs and more sophisticated equipment. Aqueous conditions provide environmental benefits and lower operating costs while potentially compromising reaction efficiency and requiring more complex purification procedures.
The selection of optimal synthesis conditions depends on specific application requirements, including desired product purity, production scale, environmental considerations, and economic constraints. Large-scale industrial production typically favors aqueous processes due to lower operational costs and reduced environmental impact, while specialized applications requiring high purity may justify anhydrous synthesis approaches [4].